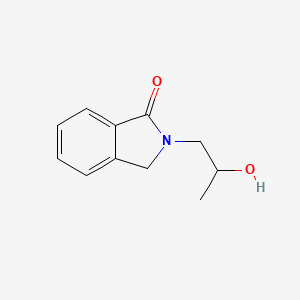
2-(2-羟基丙基)-2,3-二氢-1H-异吲哚-1-酮
描述
2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
- 选择性烷基化:与本化合物相关的 2,3-二氢-2-烷基-3-(取代氨基)-1H-异吲哚-1-酮使用选择性 2-烷基化合成,衍生自 2-氰基苯甲醛 (佐藤、千崎、后藤和斋藤,1986)。
- 与醇环化:包括 3-烷氧基-2,3-二氢-1H-异吲哚-1-酮在内的各种异吲哚的合成涉及在酸或碱的催化下用醇处理 2-氰基苯甲醛 (佐藤、大森、甲斐谷、黑泽、千崎、后藤和斋藤,1988)。
- 一步合成:已经开发出一种 3-烷氧基-2,3-二氢-1H-异吲哚-1-酮的一步合成方法,突出了合成过程的多功能性和效率(小林、千叶泽和江崎,2015)。
在杂环合成中的应用
- 生物学上重要的杂环:异吲哚酮嵌入的杂环在生物学和药理学中具有应用,由一种共同的中间体 3-(2'-羟基芳酰基)-2,3-二氢异吲哚-1-酮合成(昆杜和普拉马尼克,2014)。
化学反应和特性
- 异吲哚合成和性质:已经对异吲哚(包括 3-烷氧基-1H-异吲哚)进行了研究,以了解它们的合成和光谱性质(亨尼格、克雷赫、康拉德和耶利托,1988)。
- 烷基化和芳甲基化:2-二甲氨基-3-烷基和芳甲亚甲基-2,3-二氢-1H-异吲哚-1-酮的合成涉及一系列质子去除、烷基化和酸性处理(德尼奥和恩德斯,2002)。
其他合成方法
- 正丁基锂反应:合成异吲哚酮衍生物的一种创新方法涉及用正丁基锂使 N-烷基-N-(邻溴苄基)苯甲酰胺发生反应,突显了一种方法学上的进步(小林和千叶泽,2016)。
作用机制
Target of Action
Related compounds such as txb-001, a well-optimized n-(2-hydroxypropyl)methacrylamide copolymer-based conjugated pirarubicin, have been shown to exhibit tumor-specific accumulation . This suggests that the compound may have similar targets, primarily within tumor cells.
Mode of Action
It’s worth noting that compounds like 2-(2-hydroxypropyl)-β-cyclodextrin (2hp-β-cd) have been shown to stimulate both proliferation and migration of human umbilical vein endothelial cells in an endothelial nitric oxide synthase (enos)/no-dependent manner
Biochemical Pathways
Related compounds such as 2hp-β-cd have been shown to significantly increase vascular endothelial growth factor a (vegf-a) and platelet-derived growth factor bb (pdgf-bb) peptides in human umbilical vein endothelial cells . This suggests that the compound may have similar effects on these biochemical pathways.
Pharmacokinetics
Related compounds such as 2hp-β-cd have been shown to uniquely influence the absorption, distribution, metabolism, and excretion (adme) of drugs with which it forms complexes
Result of Action
Related compounds such as 2hp-β-cd have been shown to stimulate both proliferation and migration of human umbilical vein endothelial cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one. For instance, 2HP-β-CD has been shown to form aggregates in aqueous solutions, which can affect its solubility and, consequently, its bioavailability . This suggests that factors such as pH and temperature could potentially influence the action of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one.
生化分析
Biochemical Properties
2-(2-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one plays a crucial role in biochemical reactions, particularly in enhancing the solubility and stability of various compounds. It interacts with enzymes, proteins, and other biomolecules through its hydrophilic and hydrophobic regions. For instance, it has been shown to interact with cholesterol and lipids, aiding in their solubilization and transport within biological systems . The compound’s ability to form inclusion complexes with hydrophobic molecules makes it a valuable tool in drug delivery and other biochemical applications .
Cellular Effects
The effects of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can reduce age-related lipofuscin accumulation in human fibroblasts by modulating cholesterol pathways . Additionally, it has been shown to affect the NF-kappa B pathway, autophagy, and lysosome formation in HeLa cells . These effects highlight its potential therapeutic applications in treating age-related diseases and other cellular dysfunctions.
Molecular Mechanism
At the molecular level, 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects through various binding interactions with biomolecules. It can bind to cholesterol and other lipids, facilitating their transport and distribution within cells . The compound also interacts with proteins such as human serum albumin, immunoglobulin G, and fibrinogen, altering their structure and function . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. For example, it has been shown to cause rapid onset and massive destruction of inner and outer hair cells in rats at high doses . Additionally, its stability and degradation can influence its efficacy in various biochemical applications .
Dosage Effects in Animal Models
The effects of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one vary with different dosages in animal models. At lower doses, it can improve the lifespan and reduce cholesterol accumulation in Niemann-Pick disease type C model mice . At higher doses, it can cause significant toxicity, including hearing loss and damage to sensory hair cells . These findings underscore the importance of optimizing dosage to balance therapeutic benefits and adverse effects.
Metabolic Pathways
2-(2-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is involved in various metabolic pathways, particularly those related to cholesterol and lipid metabolism. It interacts with enzymes such as cholesterol ester hydrolase and lecithin-cholesterol acyltransferase, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, contributing to its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one within cells and tissues are facilitated by its interactions with transporters and binding proteins. For instance, it can be transported across the blood-brain barrier and distributed to various regions of the brain and spinal cord . Its ability to form complexes with hydrophobic molecules also aids in its distribution within biological systems .
Subcellular Localization
The subcellular localization of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is influenced by its structural properties and interactions with cellular components. It can localize to lysosomes and other organelles, where it exerts its effects on cellular function . Additionally, its ability to form inclusion complexes with hydrophobic molecules can influence its targeting to specific cellular compartments .
属性
IUPAC Name |
2-(2-hydroxypropyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGNIWCPQRLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)

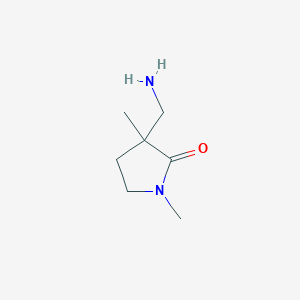
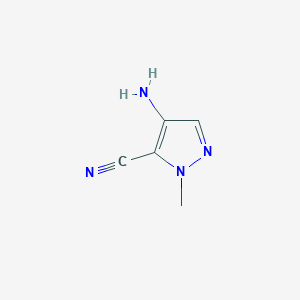
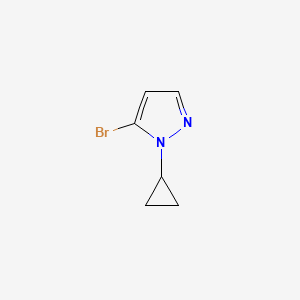
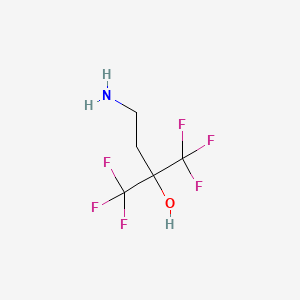
![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)
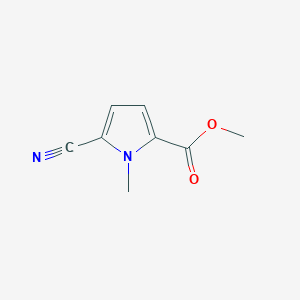
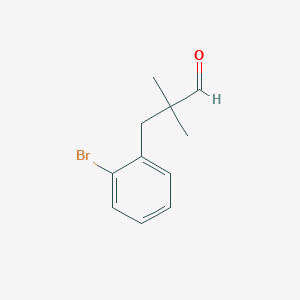
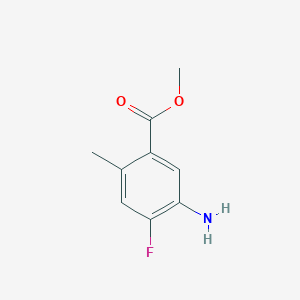

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)
